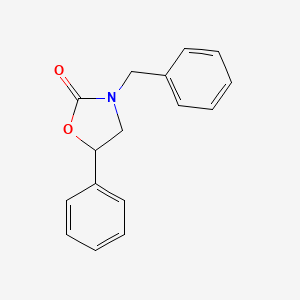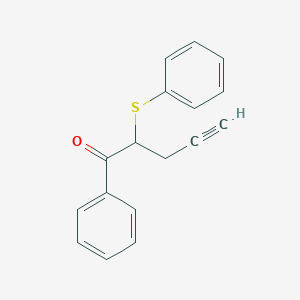
1-Phenyl-2-(phenylsulfanyl)pent-4-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(phenylsulfanyl)pent-4-yn-1-one is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(phenylsulfanyl)pent-4-yn-1-one typically involves the reaction of phenylacetylene with phenylsulfanyl compounds under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where phenylacetylene is reacted with a phenylsulfanyl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-(phenylsulfanyl)pent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Phenyl-2-(phenylsulfanyl)pent-4-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(phenylsulfanyl)pent-4-yn-1-one involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological molecules. Additionally, the phenylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-4-penten-1-yne: Similar structure but lacks the phenylsulfanyl group.
1-Phenyl-1-(phenylsulfanyl)-4-penten-2-ol: Contains an additional hydroxyl group.
Phenylacetylene: A simpler alkyne without the phenylsulfanyl group.
Uniqueness
1-Phenyl-2-(phenylsulfanyl)pent-4-yn-1-one is unique due to the presence of both the alkyne and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
| 115464-99-8 | |
Formule moléculaire |
C17H14OS |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-phenyl-2-phenylsulfanylpent-4-yn-1-one |
InChI |
InChI=1S/C17H14OS/c1-2-9-16(19-15-12-7-4-8-13-15)17(18)14-10-5-3-6-11-14/h1,3-8,10-13,16H,9H2 |
Clé InChI |
ZUJCAAAEGFKSOD-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C(=O)C1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


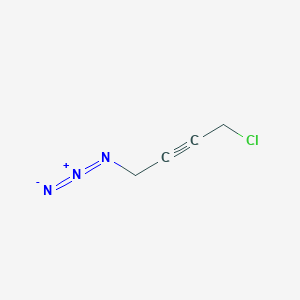

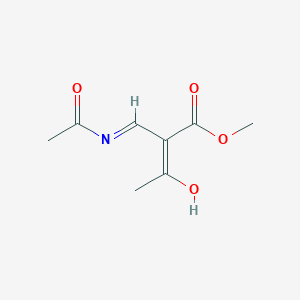
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
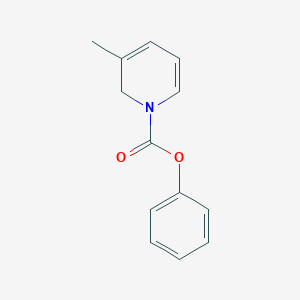
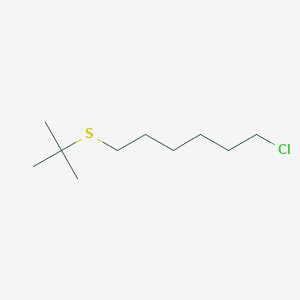


![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
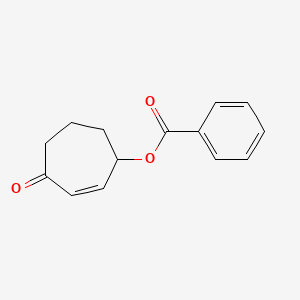
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
